molecular formula C13H8BrN3O B7681185 5-Bromo-N-(3-cyanophenyl)nicotinamide

5-Bromo-N-(3-cyanophenyl)nicotinamide

Cat. No.: B7681185
M. Wt: 302.13 g/mol
InChI Key: SZEPARUVZDFXCA-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-cyanophenyl)nicotinamide is a chemical compound with the molecular formula C13H8BrN3O and a molecular weight of 302.13 g/mol . It belongs to the class of organic compounds known as nicotinamides, which are derivatives of nicotinic acid. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-cyanophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-(3-cyanophenyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential enzymes and proteins involved in bacterial cell wall synthesis and other vital processes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial biofilms and inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(3-cyanophenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups in the molecule enhances its reactivity and potential for forming various derivatives. Additionally, its antibacterial and antibiofilm properties make it a valuable compound for developing new therapeutic agents .

Properties

IUPAC Name

5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEPARUVZDFXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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